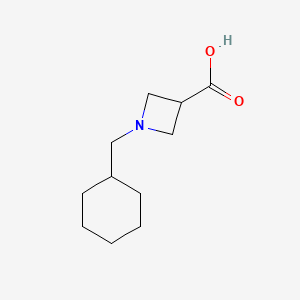
1-(Cyclohexylmethyl)azetidine-3-carboxylic acid
Overview
Description
“1-(Cyclohexylmethyl)azetidine-3-carboxylic acid” is a chemical compound with the molecular formula C11H19NO2 . It is a derivative of azetidine, a four-membered heterocycle used in organic synthesis and medicinal chemistry . Azetidines are known for their ubiquity in natural products and their importance in medicinal chemistry .
Synthesis Analysis
Azetidines are synthesized through various methods, including new [2+2] cycloaddition reactions . They can be readily functionalized via enolization at the 3-position in the presence of LDA . A recent review article addresses the synthetic strategies towards functionalized azetidines along with their versatility as heterocyclic synthons .Molecular Structure Analysis
The molecular weight of “this compound” is 197.27 . The reactivity of azetidines is driven by a considerable ring strain, making them more stable than related aziridines .Chemical Reactions Analysis
Azetidines are known for their unique reactivity that can be triggered under appropriate reaction conditions . They are excellent candidates for ring-opening and expansion reactions . They also have potential in peptidomimetic and nucleic acid chemistry .Physical And Chemical Properties Analysis
Carboxylic acids, such as “this compound”, exhibit strong hydrogen bonding between molecules. They have high boiling points compared to other substances of comparable molar mass .Scientific Research Applications
Ion Transport and Protein Synthesis
Azetidine derivatives have been used to investigate the relationship between protein synthesis and ion transport. Azetidine-2-carboxylic acid, an analog of proline, was found to inhibit the release of ions to the xylem in plants without inhibiting protein assembly, suggesting its action on the process of release from symplast to the xylem. This highlights its potential utility in studying protein function and ion transport mechanisms in biological systems (Pitman et al., 1977).
Synthesis and Functionalization for Biological Applications
The synthesis of new azetidine-3-carboxylic acid derivatives has been developed, highlighting their potential interest for biological and foldameric applications. These derivatives contain functionalized azaheterocycles, which are of interest from a biological perspective and for applications in the field of foldamers, indicating their versatility in scientific research (Žukauskaitė et al., 2011).
Versatile Building Blocks in Medicinal Chemistry
Protected 3-haloazetidines, which are versatile building blocks in medicinal chemistry, have been synthesized on a gram-scale. These intermediates have been used to prepare a series of high-value azetidine-3-carboxylic acid derivatives, including the synthesis of 1-(tert-butoxycarbonyl)-3-((trifluoromethyl)thio)azetidine-3-carboxylic acid, demonstrating the role of azetidine derivatives in synthesizing complex molecules for pharmaceutical applications (Ji et al., 2018).
Amino Acid-Azetidine Chimeras
Azetidine-2-carboxylic acid analogs have been synthesized with heteroatomic side chains at the 3-position, serving as tools for studying the influence of conformation on peptide activity. These chimeras are designed to explore the relationship between structure and function in peptides, providing insights into the role of conformation in biological activity (Sajjadi & Lubell, 2008).
Future Directions
properties
IUPAC Name |
1-(cyclohexylmethyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-11(14)10-7-12(8-10)6-9-4-2-1-3-5-9/h9-10H,1-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPXNQIIALFVPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



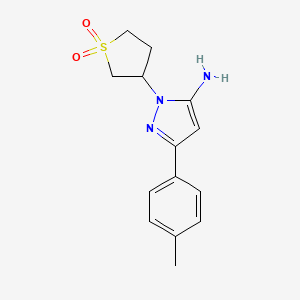
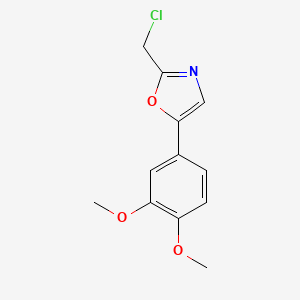

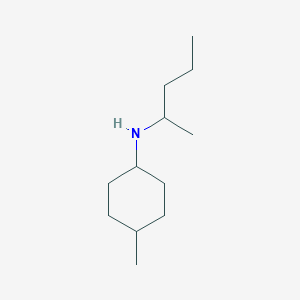
![N-[(2,4-difluorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1461538.png)
![(1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine](/img/structure/B1461540.png)

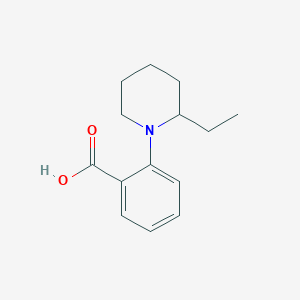
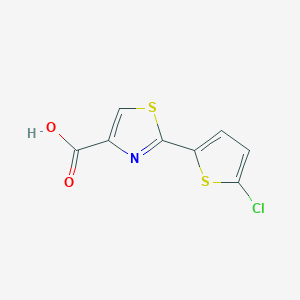

amine](/img/structure/B1461546.png)
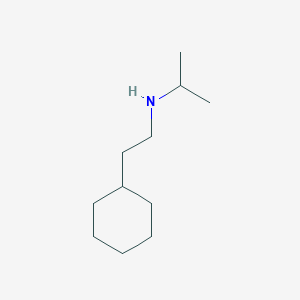
amine](/img/structure/B1461548.png)
![3-[4-(Pyrrolidine-1-carbonyl)-phenyl]-propionic acid](/img/structure/B1461552.png)